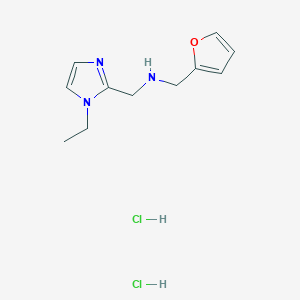

(1-Ethyl-1H-imidazol-2-yl)methyl-amin Dihydrochlorid CAS No. 1189861-11-7"

>

(1-Ethyl-1H-imidazol-2-yl)methyl-amin Dihydrochlorid CAS No. 1189861-11-7"

>

(1-Ethyl-1H-imidazol-2-yl)methyl-amin Dihydrochlorid

Übersicht

Beschreibung

[(1-Ethyl-1H-imidazol-2-yl)methyl](2-furylmethyl)-amine dihydrochloride is a useful research compound. Its molecular formula is C11H17Cl2N3O and its molecular weight is 278.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality [(1-Ethyl-1H-imidazol-2-yl)methyl](2-furylmethyl)-amine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(1-Ethyl-1H-imidazol-2-yl)methyl](2-furylmethyl)-amine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmazeutische Arzneimittelentwicklung

Imidazol-Derivate wie das erwähnte sind aufgrund ihrer biologischen Aktivität integraler Bestandteil der Entwicklung neuer pharmazeutischer Medikamente. Es wurde festgestellt, dass sie eine Reihe therapeutischer Wirkungen aufweisen, darunter antibakterielle, antimykobakterielle, entzündungshemmende und antitumorale Eigenschaften . Dies macht sie zu wertvollen Kandidaten für die Arzneimittelsynthese und -entwicklung in der pharmazeutischen Chemie.

Pflanzenschutzmittel

Das Strukturmotiv des Imidazols ist auch im Bereich der Pflanzenschutzmittel von Bedeutung. Verbindungen mit diesem Kern werden verwendet, um Pestizide und Fungizide zu erzeugen, die helfen, Nutzpflanzen vor Schädlingen und Krankheiten zu schützen, was zur landwirtschaftlichen Produktivität und Ernährungssicherheit beiträgt .

Solarzellenforschung

Imidazol-Derivate werden auf ihre mögliche Verwendung in Farbstoffsolarzellen untersucht. Diese Verbindungen können als Sensibilisatoren wirken, da sie Licht absorbieren und Elektronen übertragen können, was für die Umwandlung von Sonnenenergie in Elektrizität entscheidend ist .

Funktionelle Materialien

Die Fähigkeit der Verbindung, stabile und funktionelle Materialien zu bilden, macht sie zu einem Kandidaten für die Entwicklung fortschrittlicher Materialien mit spezifischen Eigenschaften. Diese Materialien können in verschiedenen Anwendungen eingesetzt werden, darunter Elektronik, Beschichtungen und als Komponenten in komplexen Baugruppen .

Katalyse

Im Bereich der Katalyse werden Imidazol-Derivate verwendet, um chemische Reaktionen zu erleichtern. Sie können als Liganden in Metallkomplexen oder als Organokatalysatoren wirken und die Effizienz und Selektivität chemischer Prozesse erhöhen .

Optische Anwendungen

Aufgrund ihrer einzigartigen elektronischen Eigenschaften werden Imidazol-Derivate für optische Anwendungen untersucht. Dies umfasst die Entwicklung neuer Farbstoffe und Pigmente für den Einsatz in Displays, Sensoren und anderen Geräten, die eine kontrollierte Lichtabsorption und -emission erfordern .

Wirkmechanismus

Target of Action

Compounds with an imidazole ring, like “(1-Ethyl-1H-imidazol-2-yl)methyl-amine dihydrochloride”, often interact with various enzymes and receptors in the body. The specific targets would depend on the exact structure and properties of the compound .

Mode of Action

The compound might bind to its target, causing a conformational change that alters the target’s activity. This could result in the inhibition or activation of the target, leading to downstream effects .

Biochemical Pathways

The affected pathways would depend on the specific targets of the compound. For example, if the compound targets an enzyme involved in a particular metabolic pathway, it could alter the production of certain metabolites .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would influence its bioavailability. Factors such as the compound’s solubility, stability, and interactions with transport proteins could affect how it is absorbed and distributed in the body .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific targets and pathways affected. This could range from changes in cell signaling to alterations in gene expression .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .

Biochemische Analyse

Biochemical Properties

(1-Ethyl-1H-imidazol-2-yl)methyl-amine dihydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The imidazole ring in the compound can act as a ligand, binding to metal ions in the active sites of enzymes, thereby influencing their catalytic activity. This compound has been shown to interact with enzymes such as cytochrome P450, which is involved in drug metabolism, and histidine kinases, which play a role in signal transduction pathways . The nature of these interactions often involves coordination bonds between the nitrogen atoms in the imidazole ring and the metal ions in the enzyme active sites.

Cellular Effects

(1-Ethyl-1H-imidazol-2-yl)methyl-amine dihydrochloride affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins . This modulation can impact pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Additionally, the compound has been reported to affect the expression of genes involved in oxidative stress response and apoptosis, thereby influencing cell survival and function .

Molecular Mechanism

The molecular mechanism of (1-Ethyl-1H-imidazol-2-yl)methyl-amine dihydrochloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The imidazole ring can form coordination bonds with metal ions in enzyme active sites, leading to inhibition or activation of enzymatic activity . For example, the compound can inhibit the activity of metalloproteases by binding to the zinc ion in the active site, thereby preventing substrate cleavage. Additionally, the compound can interact with transcription factors, influencing their ability to bind DNA and regulate gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (1-Ethyl-1H-imidazol-2-yl)methyl-amine dihydrochloride can change over time due to its stability and degradation. The compound is relatively stable under physiological conditions, but it can undergo hydrolysis in aqueous solutions, leading to the formation of degradation products . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged activation or inhibition of signaling pathways and gene expression changes . These effects are often dependent on the concentration and exposure duration of the compound.

Dosage Effects in Animal Models

The effects of (1-Ethyl-1H-imidazol-2-yl)methyl-amine dihydrochloride vary with different dosages in animal models. At low doses, the compound can have therapeutic effects, such as reducing inflammation or modulating immune responses . At high doses, the compound can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic outcome without causing significant toxicity .

Metabolic Pathways

(1-Ethyl-1H-imidazol-2-yl)methyl-amine dihydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation or sulfation, facilitating their excretion from the body . The compound can also affect metabolic flux by modulating the activity of key enzymes in metabolic pathways, such as glycolysis and the tricarboxylic acid cycle .

Transport and Distribution

The transport and distribution of (1-Ethyl-1H-imidazol-2-yl)methyl-amine dihydrochloride within cells and tissues involve interactions with transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, such as organic cation transporters . Once inside the cell, the compound can bind to intracellular proteins, influencing its localization and accumulation . The distribution of the compound within tissues can be influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .

Subcellular Localization

The subcellular localization of (1-Ethyl-1H-imidazol-2-yl)methyl-amine dihydrochloride can affect its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, by targeting signals or post-translational modifications . For example, the compound can be phosphorylated by kinases, leading to its translocation to the nucleus, where it can interact with transcription factors and influence gene expression . The localization of the compound within subcellular compartments can also affect its interactions with other biomolecules and its overall biochemical activity .

Eigenschaften

IUPAC Name |

N-[(1-ethylimidazol-2-yl)methyl]-1-(furan-2-yl)methanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O.2ClH/c1-2-14-6-5-13-11(14)9-12-8-10-4-3-7-15-10;;/h3-7,12H,2,8-9H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEUPVPSYTSJBAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CN=C1CNCC2=CC=CO2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,3-Dihydro-1H-cyclopenta[b]quinolin-9-yl)ethane-1,2-diamine](/img/structure/B1442571.png)

![5-Bromo-2-chlorobenzo[d]oxazole](/img/structure/B1442572.png)

![Ethyl 4-chlorothieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B1442573.png)

![1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxylic acid](/img/structure/B1442576.png)

![2-[(4-allyl-5-{1-[(4-chlorophenyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1442581.png)

![ethyl 7-[(E)-2-(dimethylamino)vinyl]-2-pyridin-4-yl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1442583.png)

![Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B1442584.png)

![Tert-butyl 3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate](/img/structure/B1442591.png)